
Molybdenum--platinum (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum–platinum (2/1) is a compound that combines the unique properties of molybdenum and platinum. This compound is known for its exceptional catalytic properties, making it a valuable material in various industrial and scientific applications. The combination of molybdenum and platinum enhances the overall performance of the compound, particularly in catalytic processes such as hydrogen evolution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Molybdenum–platinum (2/1) can be synthesized using various methods. One common approach is the hydrothermal method, where molybdenum disulfide is decorated with platinum nanoparticles. This involves the deposition of platinum nanoparticles onto molybdenum disulfide nanosheets under hydrothermal conditions . Another method involves the electrochemical deposition of molybdenum oxide onto platinum surfaces, followed by reduction to form the desired compound .
Industrial Production Methods: In industrial settings, molybdenum–platinum (2/1) is often produced using a combination of spray and calcination methods. This involves spraying a solution containing molybdenum and platinum precursors onto a substrate, followed by calcination to form the final compound . This method ensures efficient loading of platinum onto the molybdenum substrate, resulting in a high-performance catalyst.
Analyse Chemischer Reaktionen
Types of Reactions: Molybdenum–platinum (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its catalytic activity.
Common Reagents and Conditions: Common reagents used in reactions involving molybdenum–platinum (2/1) include hydrogen peroxide, halogens, and other oxidizing agents . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure optimal performance.
Major Products Formed: The major products formed from reactions involving molybdenum–platinum (2/1) depend on the specific reaction conditions. For example, in hydrogen evolution reactions, the primary product is hydrogen gas . In oxidation reactions, the products may include various oxides of molybdenum and platinum .
Wissenschaftliche Forschungsanwendungen
Molybdenum–platinum (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for hydrogen evolution reactions, which are essential for producing hydrogen fuel . In biology and medicine, it is explored for its potential in developing anticancer drugs due to its unique interaction with biological molecules . In industry, it is used in sensors and other devices for detecting various chemicals .
Wirkmechanismus
The mechanism of action of molybdenum–platinum (2/1) involves its catalytic properties. The compound facilitates the adsorption and desorption of hydrogen atoms, which is crucial for hydrogen evolution reactions . The interaction between molybdenum and platinum enhances the overall catalytic activity by providing additional active sites and improving charge transfer kinetics .
Vergleich Mit ähnlichen Verbindungen
Molybdenum–platinum (2/1) is unique compared to other similar compounds due to its enhanced catalytic properties. Similar compounds include molybdenum disulfide, molybdenum oxides, and other molybdenum-based catalysts . the addition of platinum significantly improves the performance of molybdenum–platinum (2/1), making it a superior catalyst for various applications .
Similar Compounds
- Molybdenum disulfide
- Molybdenum oxides
- Molybdenum selenides
- Molybdenum carbides
- Molybdenum phosphides
- Molybdenum borides
- Molybdenum nitrides
These compounds share some properties with molybdenum–platinum (2/1) but differ in their specific applications and performance characteristics .
Eigenschaften
CAS-Nummer |
874460-18-1 |
|---|---|
Molekularformel |
Mo2Pt |
Molekulargewicht |
387.0 g/mol |
IUPAC-Name |
molybdenum;platinum |
InChI |
InChI=1S/2Mo.Pt |
InChI-Schlüssel |
NQMSTBDTZVUDSR-UHFFFAOYSA-N |
Kanonische SMILES |
[Mo].[Mo].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


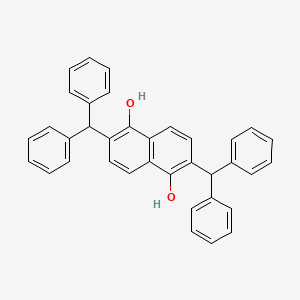
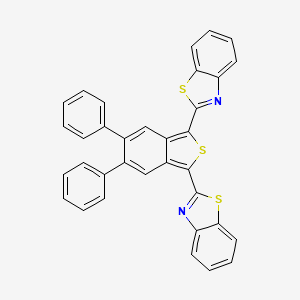
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
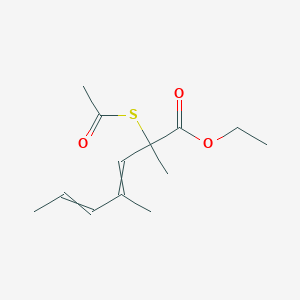
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)

![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
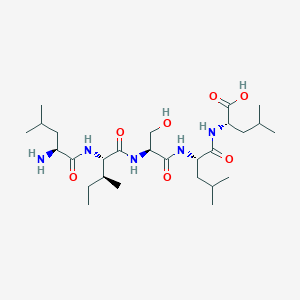
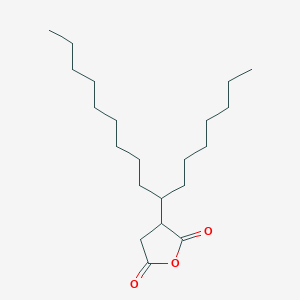
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)
